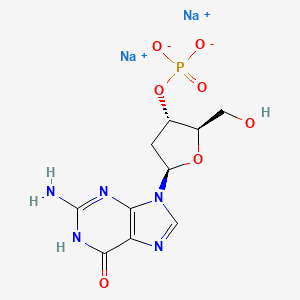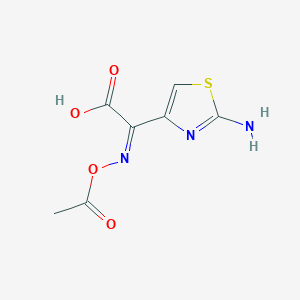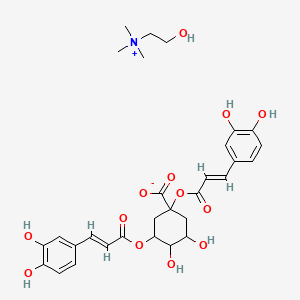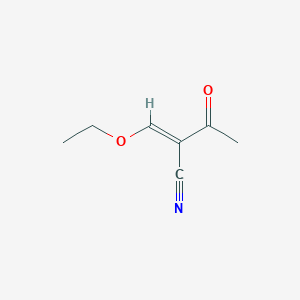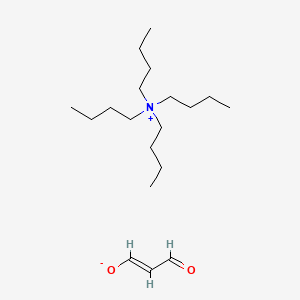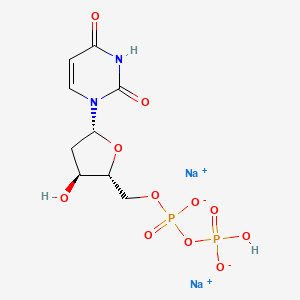
Alpha-Latrotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Latrotoxin(cas 65988-34-3) is a presynaptic neurotoxin, specific to mammals. 1119-amino acid protein, from Latrodectus (mactans) tredecimguttatus spider venom glands. In vertebrates
Applications De Recherche Scientifique
Alpha-Latrotoxin and Neurotransmitter Release
Alpha-Latrotoxin is known for its role in stimulating neurotransmitter release. It binds to high-affinity presynaptic receptors, such as neurexin I alpha and the calcium-independent receptor of alpha-latrotoxin (CIRL), which are G-protein-coupled receptors. This interaction leads to a potent stimulation of neurosecretion (Krasnoperov et al., 1997). Additionally, alpha-Latrotoxin's interaction with these receptors is involved in the regulation of neurosecretion, as shown by its effects on chromaffin cells and the formation of stable complexes with components of the docking-fusion machinery in the brain (Südhof, 2001).
Alpha-Latrotoxin and Cation Channels
Research shows that alpha-Latrotoxin can open a specific type of cation channel in neurosecretory cells, which is permeable to various cations like Na+, K+, and Ca2+. This channel is unique compared to other channels found in these cells, contributing to the understanding of the microscopic mechanisms of permeability changes induced by the toxin (Wanke et al., 1986).
Insights into Presynaptic Physiology
Alpha-Latrotoxin has been pivotal in understanding presynaptic physiology. It acts through a dual mechanism that involves both Ca2+-dependent and Ca2+-independent pathways, providing insights into the regulation of neurotransmitter release and the role of specific receptors at the presynaptic membrane (Scheer et al., 1984).
Role in Investigating Exocytosis
Alpha-Latrotoxin is used as a tool to investigate the process of exocytosis, particularly in studies aiming to understand synaptic vesicle exocytosis and its regulation. It has contributed significantly to the vesicular theory of neurotransmitter release and has led to the discovery of new synaptic systems and proteins (Silva et al., 2009).
Alpha-Latrotoxin Receptors and Synaptic Function
The study of alpha-Latrotoxin receptors, such as neurexins and latrophilins, has broadened understanding of synaptic function and cell adhesion at synapses. These receptors play a role beyond just mediating the toxin's effects but are also involved in synaptic cell adhesion and regulation (Davletov et al., 1995).
Propriétés
Numéro CAS |
65988-34-3 |
|---|---|
Nom du produit |
Alpha-Latrotoxin |
Formule moléculaire |
C34H48N2O9 |
Poids moléculaire |
130,000 Da |
Pureté |
Each vial contains 50 μg of alpha-Latrotoxin with purity ≥ 97 % (SDS-PAGE). It is solubilized in Tris-HCl, NaCl, and NaN3 (0.02 %), before lyophilization |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



